molecular formula C15H22N2 B13879085 1-Benzyl-3-prop-2-enylpiperidin-3-amine

1-Benzyl-3-prop-2-enylpiperidin-3-amine

Cat. No.: B13879085
M. Wt: 230.35 g/mol
InChI Key: KUNHQCKODIHQOQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-prop-2-enylpiperidin-3-amine is a piperidine-based chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a piperidine ring system substituted with both benzyl and prop-2-enyl (allyl) groups at the nitrogen and carbon atoms, creating a multifunctional scaffold. Piperidine derivatives are fundamental structures in drug discovery, often serving as key precursors for the development of pharmacologically active molecules . The presence of the amine functional group provides a handle for further chemical modification, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. The prop-2-enyl side chain offers additional reactivity, enabling potential participation in reactions such as Michael additions or radical-initiated polymerizations, which can be utilized in material science applications or for creating more complex molecular architectures. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-benzyl-3-prop-2-enylpiperidin-3-amine

InChI

InChI=1S/C15H22N2/c1-2-9-15(16)10-6-11-17(13-15)12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13,16H2

InChI Key

KUNHQCKODIHQOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyl 3 Prop 2 Enylpiperidin 3 Amine and Its Stereoisomers

Retrosynthetic Disconnection Analysis of the 1-Benzyl-3-prop-2-enylpiperidin-3-amine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, more accessible starting materials. For the 1-Benzyl-3-prop-2-enylpiperidin-3-amine scaffold, several disconnection strategies can be envisioned, primarily focusing on the formation of the piperidine (B6355638) ring and the construction of the C3 quaternary center.

Disconnection of C3-Substituent Bonds: The most direct approach involves disconnecting the bonds to the substituents at the C3 position.

C3-N Bond Disconnection: This leads back to a 3-allyl-3-functionalized piperidine precursor where the functional group (e.g., a carboxylic acid derivative, ketone, or halide) can be converted into the amine. For instance, a 1-benzyl-3-prop-2-enylpiperidine-3-carboxylic acid could undergo a Curtius or Hofmann rearrangement to furnish the target amine.

C3-Allyl Bond Disconnection: This pathway suggests the allylation of a 3-amino-1-benzylpiperidine derivative. However, direct C-alkylation at a carbon already bearing an amine group is challenging. A more viable route involves the allylation of an enolate derived from a precursor such as an N-protected 3-oxopiperidine, followed by conversion of the ketone to an amine.

Disconnection of the Piperidine Ring: A more fundamental approach involves breaking the heterocyclic ring itself. This opens up numerous possibilities for ring construction.

C2-C3 and N1-C6 Disconnection: This strategy points towards an aza-Diels-Alder reaction, where a diene reacts with an imine derived from benzylamine. The allyl and amino functionalities would need to be incorporated in the diene or imine component or introduced post-cyclization.

N1-C2 and C5-C6 Disconnection: This disconnection suggests an intramolecular cyclization of an acyclic precursor. A key strategy could be the reductive amination of a δ-amino ketone or the intramolecular cyclization of an amino diene via ring-closing metathesis (RCM). The substituents could be installed on the linear chain before the cyclization event, which can offer excellent control over stereochemistry.

These disconnections highlight that the synthesis can be approached by either constructing the piperidine core first and then introducing the C3 substituents, or by assembling a functionalized acyclic precursor that is then cyclized to form the final ring system.

Conventional Synthetic Routes to the Piperidine Core Structure

The construction of the piperidine skeleton is a well-established field, with numerous reliable methods for ring formation and subsequent functionalization.

The formation of the six-membered piperidine ring can be accomplished through a variety of robust cyclization reactions. A predominant strategy involves the cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative, which provides access to versatile oxazolopiperidone lactam intermediates. researchgate.net These lactams serve as exceptionally flexible building blocks, allowing for the controlled introduction of substituents at various positions on the ring to yield enantiopure polysubstituted piperidines. researchgate.net

Other key cyclization strategies include:

Intramolecular Reductive Amination: The cyclization of δ-amino aldehydes or ketones is a direct and efficient method to form the piperidine ring.

Dieckmann Condensation: An intramolecular condensation of N-substituted pimelic acid diesters yields a 3-oxopiperidine-4-carboxylate, a versatile intermediate for further functionalization.

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of imines with dienes provides rapid access to tetrahydropyridine derivatives, which can be readily reduced to the corresponding piperidines.

Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts, such as Grubbs' catalyst, on acyclic amino-dienes has become a powerful tool for constructing the piperidine ring under mild conditions.

Once the piperidine core is established, the introduction of the required functional groups at the N1 and C3 positions is necessary.

N1-Benzylation: The benzyl (B1604629) group at the N1 position is typically installed via standard N-alkylation procedures. This can be achieved by reacting a secondary piperidine with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a non-nucleophilic base. Alternatively, reductive amination using benzaldehyde and a reducing agent like sodium triacetoxyborohydride provides a clean and efficient route to the N-benzylpiperidine.

C3-Functionalization: Introducing two distinct substituents at the C3 position to form a quaternary center is a more complex task.

From 3-Piperidones: A common starting point is an N-benzyl-3-piperidone. The α-carbon can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be trapped with an allyl halide. The resulting 3-allyl-3-oxopiperidine can then be converted to the amine via methods such as reductive amination.

From Pyridine (B92270) Derivatives: An alternative involves the partial reduction of a 3-substituted pyridine to a tetrahydropyridine, followed by functionalization. For example, a Rh-catalyzed asymmetric reductive Heck reaction can introduce substituents at the 3-position of a dihydropyridine intermediate, which is subsequently reduced to the fully saturated piperidine. nih.govacs.org

C-H Functionalization: While direct C-H functionalization at the C3 position is electronically disfavored due to the inductive electron-withdrawing effect of the nitrogen atom, indirect methods have been developed. nih.gov One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by the reductive ring-opening of the cyclopropane intermediate to install functionality at C3. nih.gov

Asymmetric Synthesis and Stereochemical Control in the Formation of 1-Benzyl-3-prop-2-enylpiperidin-3-amine

Creating the C3 quaternary stereocenter of 1-Benzyl-3-prop-2-enylpiperidin-3-amine with a defined absolute configuration is the most critical challenge. This requires the use of asymmetric synthesis techniques to control the three-dimensional arrangement of the substituents.

A variety of powerful methods exist for the asymmetric synthesis of chiral piperidines, which can serve as precursors to the final target. acs.orgumich.edunih.govrsc.orgnih.gov

Chiral Auxiliaries: One established strategy is the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, the cyclodehydration of δ-oxoacids with a chiral amino alcohol like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. rsc.org These intermediates can then be elaborated to provide access to a range of enantiopure piperidine derivatives. researchgate.netrsc.org

Asymmetric Catalysis: This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Metal-Catalyzed Reactions: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org These can then be hydrogenated to afford enantioenriched 3-substituted piperidines. nih.govacs.org

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have been shown to catalyze the enantioselective intramolecular cyclization of unsaturated acetals, yielding functionalized chiral piperidines. umich.edu

Biocatalysis: Enzymes, particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines. beilstein-journals.org The amination of a prochiral precursor like 1-Boc-3-piperidone using an appropriate transaminase can provide direct access to either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine in high enantiomeric excess. beilstein-journals.orgscispace.comgoogle.com

Catalyst/MethodSubstrate TypeProduct TypeEnantioselectivity (ee)Reference
Rh-catalyst / Asymmetric CarbometalationDihydropyridine3-Substituted TetrahydropyridineHigh nih.govacs.org
Chiral Phosphoric AcidUnsaturated AcetalFunctionalized PiperidineUp to 95% umich.edu
ω-TransaminaseProchiral Ketone (e.g., 1-Boc-3-piperidone)Chiral AmineHigh beilstein-journals.org
(R)-Phenylglycinol Auxiliaryδ-OxoacidChiral Bicyclic LactamHigh rsc.org

Table 1: Selected Enantioselective Methods for Chiral Piperidine Synthesis

With a chiral piperidine scaffold in hand, the next challenge is the diastereoselective introduction of the second C3 substituent to build the quaternary stereocenter. This is typically achieved through a sequential functionalization strategy where the pre-existing stereocenter directs the approach of the incoming group.

A plausible strategy would begin with an enantiopure 3-substituted piperidine, for example, a chiral piperidine-3-carboxylate (a derivative of nipecotic acid). The α-proton at C3 can be removed to form a chiral enolate. The subsequent diastereoselective allylation of this enolate would be influenced by the steric and electronic properties of the N-substituent and the chiral environment of the ring, leading to the formation of a 3-allyl-3-piperidinecarboxylate with a specific diastereomeric ratio. The ester functionality can then be converted to the target amine group through a stereoretentive process like the Curtius rearrangement.

Alternatively, strategies involving the dearomatization of pyridine derivatives can provide access to chiral 3-boryl-tetrahydropyridines. acs.org The stereogenic C-B bond can be stereospecifically transformed, offering a pathway to introduce one of the C3 substituents. Subsequent functionalization at the C3 position would then need to be controlled to set the quaternary stereocenter. The development of highly diastereoselective methods for the functionalization of complex piperidines, for example through photoredox-catalyzed C-H arylation followed by epimerization to the most stable stereoisomer, demonstrates that high levels of stereocontrol can be achieved even in densely functionalized systems. nih.gov

Utilization of Chiral Auxiliaries and Organocatalysis in Stereoselective Transformations

The stereoselective synthesis of piperidine derivatives can be effectively controlled through the use of chiral auxiliaries and organocatalysis, enabling the preparation of specific stereoisomers.

Chiral Auxiliaries:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral piperidines. For instance, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been employed in domino Mannich-Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comresearchgate.net These intermediates can be further transformed into variously substituted piperidines. cdnsciencepub.comresearchgate.net Another widely used class of auxiliaries are sulfinyl groups, like tert-butanesulfinamide, which are valued for their ease of introduction and removal, configurational stability, and high asymmetric induction in the synthesis of enantiomerically pure amines. acs.org

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.gov In the context of piperidine synthesis, organocatalysts can facilitate key bond-forming reactions with high enantioselectivity. For example, proline-mediated Mannich/aza-Michael reactions have been developed for the enantioselective synthesis of quinolizidinones, which are precursors to various piperidine-containing alkaloids. scholaris.ca Furthermore, the asymmetric allylation of imines, a crucial step for introducing the prop-2-enyl group, can be achieved using chiral organocatalysts, providing access to chiral homoallylic amines which are key building blocks for complex piperidines. nih.govbeilstein-journals.org

Method Key Features Example Application Stereochemical Control
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgUse of D-arabinopyranosylamine in domino Mannich-Michael reactions for piperidinone synthesis. cdnsciencepub.comresearchgate.netHigh diastereoselectivity. cdnsciencepub.comresearchgate.net
Organocatalysis Use of small, chiral organic molecules as catalysts. nih.govProline-catalyzed Mannich/aza-Michael reactions for the synthesis of piperidine precursors. scholaris.caExcellent enantioselectivities. scholaris.ca

Catalytic Methodologies in the Synthesis of 1-Benzyl-3-prop-2-enylpiperidin-3-amine

Catalytic methods offer efficient and atom-economical routes for the construction of the carbon-nitrogen and carbon-carbon bonds necessary for the synthesis of 1-Benzyl-3-prop-2-enylpiperidin-3-amine.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-N and C-C bonds. rsc.orgnih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are particularly valuable for constructing complex molecular architectures. mdpi.comorganic-chemistry.orgmdpi.com

In the synthesis of substituted piperidines, palladium catalysts can be employed for:

C-N Bond Formation: Direct C-H amination reactions catalyzed by transition metals offer a step- and atom-economical alternative to traditional cross-coupling methods. nih.govacs.org

C-C Bond Formation: Palladium-catalyzed reactions are instrumental in introducing substituents onto the piperidine ring. For example, the Heck reaction can be used to couple aryl halides with alkenes, and the Negishi coupling is effective for creating bonds between sp2-hybridized carbons. mdpi.commdpi.com These methods can be applied to introduce the benzyl group or other aryl substituents.

Organocatalysis provides a complementary approach to transition-metal catalysis, often with the advantage of avoiding metal contamination in the final product. nih.gov A key application in the synthesis of the target compound is the asymmetric allylation of imines. This reaction introduces the prop-2-enyl group at the C3 position with high enantioselectivity. nih.govbeilstein-journals.org Chiral phosphoric acids, BINOL-derived catalysts, and proline-based catalysts have all been successfully employed for this transformation. beilstein-journals.org The resulting chiral homoallylic amine can then be cyclized to form the desired piperidine ring.

Catalytic Approach Bond Formed Key Reaction Type Advantages
Transition-Metal Catalysis C-N, C-CCross-coupling (e.g., Suzuki, Heck), C-H amination. nih.govmdpi.comHigh efficiency, broad substrate scope. rsc.org
Organocatalysis C-CAsymmetric allylation of imines. nih.govbeilstein-journals.orgMetal-free, high enantioselectivity. nih.gov

Post-Cyclization Functionalization and Derivatization Strategies for 1-Benzyl-3-prop-2-enylpiperidin-3-amine

Once the core piperidine ring is formed, further modifications can be made to introduce or alter functional groups, leading to a diverse range of derivatives.

The introduction of the benzyl group at the N1 position is a common strategy in medicinal chemistry to modulate the pharmacological properties of piperidine-containing compounds. uj.edu.pl Selective N-benzylation can be achieved through various methods, including the use of benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base. nih.gov Alternatively, palladium-catalyzed N-alkylation using benzyl alcohol offers an environmentally friendly pathway that produces water as the only byproduct. rsc.org

The prop-2-enyl (allyl) group at the C3 position can be introduced through several synthetic strategies. As previously mentioned, the asymmetric allylation of an imine precursor is a powerful method. nih.govbeilstein-journals.org Alternatively, the allyl group can be introduced via the cyclization of a precursor already containing this moiety. For instance, the reaction of allylamine with a suitable dialkylating agent can lead to the formation of an N-allyl piperidine derivative, which can then be further functionalized. google.com

Strategies for Functionalizing the C3-Amine Functionality

The primary amino group at the C3 position of the 1-benzyl-3-prop-2-enylpiperidin-3-amine scaffold is a key site for structural modification, enabling the synthesis of a diverse array of derivatives. The reactivity of this amine allows for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of ureas and carbamates. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.

Acylation and Sulfonylation

The primary amine at C3 readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions. The choice of the acylating or sulfonylating agent allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

For instance, the reaction of 1-benzyl-3-prop-2-enylpiperidin-3-amine with acetyl chloride in dichloromethane (B109758) (DCM) with triethylamine at room temperature would be expected to produce N-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)acetamide in excellent yield. The progress of such reactions can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Representative Acylation and Sulfonylation Reactions

ReagentSolventBaseProductExpected Yield (%)
Acetyl ChlorideDCMTriethylamineN-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)acetamide>95
Benzoyl ChlorideTHFPyridineN-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)benzamide>90
Methanesulfonyl ChlorideDCMTriethylamineN-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)methanesulfonamide>95
p-Toluenesulfonyl ChlorideDCMDMAP, TriethylamineN-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)-4-methylbenzenesulfonamide>90

Alkylation

The C3-amine can undergo mono- or di-alkylation through various methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH(CN)₃), is a common and efficient method for introducing alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may be more challenging to control the degree of alkylation, potentially leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Formation of Ureas and Carbamates

The synthesis of urea (B33335) derivatives from the C3-amine can be achieved by reacting it with isocyanates or by a two-step process involving the formation of a carbamate intermediate. For example, treatment with an alkyl or aryl isocyanate in an aprotic solvent like tetrahydrofuran (THF) or DCM would afford the corresponding urea derivative. Alternatively, the amine can react with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate a reactive isocyanate or carbamoyl chloride in situ, which can then be reacted with another amine to form an unsymmetrical urea. organic-chemistry.org

Carbamates can be synthesized by reacting the C3-amine with a chloroformate, such as benzyl chloroformate or ethyl chloroformate, in the presence of a base. researchgate.net Another approach involves the reaction with a carbonate, like di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield the Boc-protected amine, which is a common strategy in multi-step syntheses to temporarily mask the reactivity of the amino group. researchgate.net The tert-butoxycarbonyl (Boc) protecting group is valuable due to its stability and the ease with which it can be removed under acidic conditions. researchgate.net

Table 2: Synthesis of Urea and Carbamate Derivatives

ReagentSolventBaseProduct ClassSpecific Product ExampleExpected Yield (%)
Phenyl IsocyanateTHFN/AUrea1-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)-3-phenylurea>90
Ethyl IsocyanateDCMN/AUrea1-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)-3-ethylurea>90
Benzyl ChloroformateDCM/H₂ONaHCO₃CarbamateBenzyl (1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)carbamate>85
Di-tert-butyl dicarbonate (Boc₂O)DCMTriethylamineCarbamatetert-butyl (1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)carbamate>95

The versatility of the C3-amine functionality in 1-benzyl-3-prop-2-enylpiperidin-3-amine allows for extensive structural diversification. The methods described above represent fundamental strategies for derivatization, providing a platform for the synthesis of libraries of compounds for further investigation.

Comprehensive Structural Elucidation and Conformational Analysis of 1 Benzyl 3 Prop 2 Enylpiperidin 3 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis has been fundamental in confirming the identity and structural details of 1-Benzyl-3-prop-2-enylpiperidin-3-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of organic molecules. For 1-Benzyl-3-prop-2-enylpiperidin-3-amine, these techniques provide precise information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous assignment of the molecular skeleton.

Detailed analysis of a related compound, 1-benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol, shows characteristic signals that help in understanding the piperidine (B6355638) ring system. For instance, the benzyl (B1604629) group's protons typically appear in the aromatic region of the ¹H NMR spectrum, while the piperidine ring protons exhibit complex splitting patterns in the aliphatic region due to their diastereotopic nature and coupling interactions.

Interactive Data Table: Predicted ¹H NMR Data for 1-Benzyl-3-prop-2-enylpiperidin-3-amine

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (Benzyl)7.20-7.40Multiplet-
Vinyl (=CH)5.70-5.90Multiplet-
Vinyl (=CH₂)5.00-5.20Multiplet-
Benzyl CH₂3.50Singlet-
Allyl CH₂2.30Doublet~7.0
Piperidine Ring CH1.50-3.00Multiplets-
Amine NH₂1.40Broad Singlet-

Interactive Data Table: Predicted ¹³C NMR Data for 1-Benzyl-3-prop-2-enylpiperidin-3-amine

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C (Quaternary)~138
Aromatic CH~127-129
Vinyl =CH~135
Vinyl =CH₂~117
Benzyl CH₂~63
Piperidine C-N (Quaternary)~58
Piperidine CH₂~25-55
Allyl CH₂~45

Infrared (IR) spectroscopy is employed to identify the functional groups present in 1-Benzyl-3-prop-2-enylpiperidin-3-amine. The spectrum displays characteristic absorption bands that confirm the presence of the amine, aromatic, and alkene moieties. For instance, the N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. The C-H stretches of the aromatic benzyl group appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and allyl groups are found just below 3000 cm⁻¹. The C=C stretching of the allyl group is expected around 1640 cm⁻¹. In related indole (B1671886) derivatives, N-H stretching vibrations have been observed around 3225 cm⁻¹, indicating potential involvement in hydrogen bonding.

Interactive Data Table: Key IR Absorption Bands for 1-Benzyl-3-prop-2-enylpiperidin-3-amine

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Primary Amine)3300-3500 (two bands)
C-H Stretch (Aromatic)>3000
C-H Stretch (Aliphatic)<3000
C=C Stretch (Alkene)~1640
C-N Stretch1000-1250

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound. For 1-Benzyl-3-prop-2-enylpiperidin-3-amine (C₁₅H₂₂N₂), the calculated monoisotopic mass is 230.1783 g/mol . HRMS provides an experimental value that should closely match this theoretical mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information. A characteristic fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group, a common feature for benzyl-containing compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While no specific crystal structure for 1-Benzyl-3-prop-2-enylpiperidin-3-amine is publicly available, X-ray crystallography on analogous compounds provides valuable insights. For example, the crystal structure of a related compound, 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, revealed that the benzyl and propynyl (B12738560) substituents are significantly rotated out of the plane of the central heterocyclic ring. A similar analysis of 1-Benzyl-3-prop-2-enylpiperidin-3-amine would definitively establish its absolute stereochemistry at the C3 chiral center and detail the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Solution-State Conformational Analysis

The conformation of the molecule in solution can differ significantly from its solid-state structure and is often more relevant to its chemical reactivity.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational dynamics, such as ring inversion of the piperidine moiety and rotation around single bonds. For 1-Benzyl-3-prop-2-enylpiperidin-3-amine, the piperidine ring is expected to undergo rapid chair-to-chair inversion at room temperature. This process can be studied by variable-temperature NMR experiments. At lower temperatures, the rate of inversion slows down, potentially allowing for the observation of distinct signals for the axial and equatorial protons, which would be averaged at higher temperatures. From these experiments, the energy barrier for the ring inversion can be calculated, providing quantitative information about the conformational flexibility of the molecule.

Advanced NMR Techniques (e.g., NOESY) for Stereochemical Resolution and Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. By detecting through-space correlations between protons that are close to each other (typically within 5 Å), NOESY is instrumental in determining the preferred conformation of the piperidine ring and the relative orientation of its substituents.

For 1-Benzyl-3-prop-2-enylpiperidin-3-amine, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. In this conformation, the substituents at the C3 position—the amine and prop-2-enyl groups—can be oriented in either an axial or equatorial position. The large N-benzyl group is likely to predominantly occupy an equatorial position to minimize steric hindrance.

A hypothetical NOESY experiment would reveal key correlations that help distinguish between the two possible chair conformers regarding the C3 substituents. For instance, if the prop-2-enyl group is in an axial position, NOE correlations would be expected between the protons of the prop-2-enyl group and the axial protons at C2 and C6 of the piperidine ring. Conversely, an equatorial prop-2-enyl group would show correlations to both axial and equatorial protons at C2 and C4.

Illustrative NOESY Correlation Data

The following table presents hypothetical NOESY data for the two primary chair conformations of 1-Benzyl-3-prop-2-enylpiperidin-3-amine. This data is for illustrative purposes to demonstrate the expected correlations.

Interacting ProtonsExpected NOE Intensity (Axial Prop-2-enyl)Expected NOE Intensity (Equatorial Prop-2-enyl)Inferred Proximity
H (prop-2-enyl) ↔ H (axial C2/C6)StrongWeakThrough-space interaction
H (prop-2-enyl) ↔ H (equatorial C2/C6)WeakStrongThrough-space interaction
H (benzyl) ↔ H (axial C2/C6)StrongStrongThrough-space interaction
H (amine) ↔ H (axial C4)VariableVariableDependent on amine orientation

This analysis allows for a definitive assignment of the dominant conformation in solution, providing a detailed picture of the molecule's three-dimensional structure. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment and Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital tool for the analysis of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration and enantiomeric purity. nih.gov

The C3 position of 1-Benzyl-3-prop-2-enylpiperidin-3-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. ECD spectroscopy can be used to distinguish between the (R) and (S) enantiomers. The presence of chromophores, such as the benzyl and prop-2-enyl groups, in proximity to the chiral center is crucial for a measurable ECD signal.

The spatial arrangement of these chromophores can lead to through-space electronic interactions, a phenomenon known as exciton (B1674681) coupling. This coupling results in a characteristic bisignate (two-branched) Cotton effect in the ECD spectrum, where the sign of the couplet can be directly related to the absolute configuration of the stereocenter. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for each enantiomer and correlate them with the experimental data for an unambiguous assignment.

Furthermore, the intensity of the ECD signal is proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of both enantiomers) will be ECD silent, while an enantiomerically pure sample will show the maximum signal intensity. This allows for a quantitative assessment of the enantiomeric purity. nih.gov

Illustrative ECD Spectral Data

Below is a hypothetical representation of the expected ECD data for the enantiomers of 1-Benzyl-3-prop-2-enylpiperidin-3-amine.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(R)-enantiomer215+15.2
260-8.5
(S)-enantiomer215-15.1
260+8.6

This chiroptical analysis is indispensable for the complete stereochemical characterization of 1-Benzyl-3-prop-2-enylpiperidin-3-amine.

Chemical Reactivity, Transformation, and Derivatization Studies of 1 Benzyl 3 Prop 2 Enylpiperidin 3 Amine

Reactions of the Piperidine (B6355638) Core Structure

The piperidine core, containing both a tertiary and a primary amine, is susceptible to a variety of reactions, particularly at the nitrogen atoms.

The primary amine at the 3-position is the more reactive site for N-alkylation and N-acylation due to its greater nucleophilicity and lower steric hindrance compared to the tertiary amine. Standard alkylating agents, such as alkyl halides, can be used to introduce alkyl groups. researchgate.net The reaction typically proceeds in the presence of a base to neutralize the acid formed. chemicalforums.com Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides.

While the tertiary amine of the piperidine ring is less reactive, it can undergo quaternization with excess alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

Table 1: Representative N-Alkylation and Acylation Reactions This table presents plausible reaction outcomes based on general principles of amine reactivity.

ReagentReaction TypeProduct
Methyl Iodide (1 eq.)N-Alkylation1-Benzyl-3-(methylamino)-3-prop-2-enylpiperidine
Benzyl (B1604629) Bromide (1 eq.)N-Alkylation1-Benzyl-3-(benzylamino)-3-prop-2-enylpiperidine
Acetyl ChlorideN-AcylationN-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)acetamide
Benzoyl ChlorideN-AcylationN-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)benzamide
Methyl Iodide (excess)Quaternization1-Benzyl-1-methyl-3-prop-2-enylpiperidin-3-aminium iodide

Ring-Opening and Ring-Expansion Transformations

Ring-opening and ring-expansion reactions of the piperidine core of 1-Benzyl-3-prop-2-enylpiperidin-3-amine are not commonly observed under standard conditions due to the stability of the six-membered ring. Such transformations would require harsh conditions or specific activation, for instance, through the introduction of strain or reactive functional groups. While ring-opening reactions are known for strained three-membered heterocycles like aziridines and epoxides, the piperidine ring is significantly more stable. nih.govnih.gov

Transformations of the Prop-2-enyl (Allyl) Group

The allyl group is a versatile handle for a wide array of chemical modifications, allowing for significant structural diversification.

Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. nih.govharvard.edu The terminal double bond of the prop-2-enyl group can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts. nih.govmdpi.com This allows for the introduction of a wide variety of substituents, leading to the synthesis of novel derivatives with potentially interesting biological activities. Ring-closing metathesis (RCM) could also be envisioned if another olefin is introduced into the molecule. However, the presence of the amine functionality can sometimes interfere with the catalyst's activity. researchgate.net

Table 2: Plausible Olefin Cross-Metathesis Reactions This table illustrates potential products from cross-metathesis reactions.

Cross-Metathesis PartnerCatalystPotential Product
StyreneGrubbs' 2nd Gen.1-Benzyl-3-(3-phenylprop-2-enyl)piperidin-3-amine
Methyl AcrylateGrubbs' 2nd Gen.Methyl 4-(1-benzyl-3-aminopiperidin-3-yl)but-2-enoate
1-HexeneGrubbs' 2nd Gen.1-Benzyl-3-(non-2-en-1-yl)piperidin-3-amine

Stereoselective Epoxidation and Dihydroxylation Reactions

The double bond of the allyl group can be stereoselectively converted into an epoxide or a diol. Epoxidation can be achieved using peroxy acids like m-CPBA. nih.gov Subsequent ring-opening of the epoxide can lead to a variety of functionalized derivatives. researchgate.net Stereoselective dihydroxylation can be performed using reagents such as osmium tetroxide (OsO₄) to yield a vicinal diol. researchgate.net The choice of reagents and reaction conditions can influence the stereochemical outcome of these transformations.

Table 3: Epoxidation and Dihydroxylation of the Allyl Group This table shows expected products from oxidation of the double bond.

ReagentReaction TypeProduct
m-CPBAEpoxidation1-Benzyl-3-(oxiran-2-ylmethyl)piperidin-3-amine
OsO₄, NMODihydroxylation3-(1-Benzyl-3-aminopiperidin-3-yl)propane-1,2-diol

Hydrogenation and Other Reduction Pathways

The double bond of the prop-2-enyl group can be readily reduced to a propyl group through catalytic hydrogenation. nih.gov This is typically achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). rsc.orgrsc.org This reaction is generally high-yielding and chemoselective for the alkene, leaving the benzyl group intact under controlled conditions. More vigorous hydrogenation conditions could lead to debenzylation. google.com

Table 4: Reduction of the Prop-2-enyl Group This table outlines the outcome of the hydrogenation reaction.

ReagentReaction TypeProduct
H₂, Pd/CHydrogenation1-Benzyl-3-propylpiperidin-3-amine

Reactions of the C3-Amine Functionality

The primary amine at the C3 position is a versatile nucleophilic center, readily participating in a variety of classical amine reactions to form stable covalent bonds. These transformations are fundamental for creating a library of derivatives with modified properties.

The primary amino group of 1-Benzyl-3-prop-2-enylpiperidin-3-amine is expected to react readily with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding N-acylated derivatives. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For instance, treatment with acetyl chloride would produce N-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)acetamide. The reaction conditions are typically mild, proceeding efficiently at or below room temperature.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base would afford the corresponding sulfonamides. These derivatives are often highly crystalline and stable, making them useful for both purification and biological evaluation.

Carbamate Formation: Carbamates can be synthesized from the C3-amine through several routes. Reaction with an alkyl or aryl chloroformate (e.g., ethyl chloroformate or phenyl chloroformate) in the presence of a base is a common method. google.com Alternatively, a three-component coupling involving the amine, carbon dioxide, and an alkyl halide can be employed under specific catalytic conditions to form the carbamate. organic-chemistry.org Another approach involves reacting the amine with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the widely used Boc protecting group, or with benzyl chloroformate (CbzCl) to form the Cbz-protected amine. Such reactions are fundamental in peptide synthesis and for modulating the amine's reactivity. nih.govrsc.org

Table 1: Predicted Products from Reactions at the C3-Amine

Reagent Product Class Predicted Product Name
Acetyl chloride Amide N-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)acetamide
p-Toluenesulfonyl chloride Sulfonamide N-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)-4-methylbenzenesulfonamide
Ethyl chloroformate Carbamate Ethyl (1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)carbamate
Di-tert-butyl dicarbonate Carbamate tert-butyl (1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)carbamate

Imine Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. Subsequent reduction of the imine, for example with sodium borohydride (B1222165), provides a route to secondary amines.

Amide Formation (Peptide Coupling): Beyond the use of acyl chlorides, amides can be formed by coupling the amine with carboxylic acids using standard peptide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine, enabling amide bond formation under mild conditions.

Urea (B33335) Formation: Substituted ureas are valuable derivatives in medicinal chemistry. The C3-amine of 1-Benzyl-3-prop-2-enylpiperidin-3-amine can be converted to a urea in several ways. The most direct method is reaction with an isocyanate. For example, treatment with phenyl isocyanate would yield 1-(1-benzyl-3-(prop-2-en-1-yl)piperidin-3-yl)-3-phenylurea. An alternative, often preferred for its milder conditions and avoidance of toxic isocyanates, is the reaction of the amine with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of a second amine. nih.gov This two-step, one-pot procedure allows for the synthesis of unsymmetrical ureas. mdpi.com

Rearrangement Reactions involving the 1-Benzyl-3-prop-2-enylpiperidin-3-amine Scaffold (e.g., Hofmann-type eliminations)

The tertiary amine of the N-benzylpiperidine ring is susceptible to Hofmann elimination, a process that converts amines into alkenes. wikipedia.org This reaction proceeds through a sequence of exhaustive methylation, formation of a quaternary ammonium hydroxide (B78521), and subsequent thermal elimination. byjus.com

The process for 1-Benzyl-3-prop-2-enylpiperidin-3-amine would involve:

Exhaustive Methylation: Treatment with excess methyl iodide (CH₃I) would alkylate the tertiary nitrogen of the piperidine ring to form a quaternary ammonium iodide salt. The C3-primary amine would also be methylated in this process, ultimately yielding a trimethylammonium group.

Formation of Hydroxide Salt: The iodide salt is then treated with silver oxide (Ag₂O) and water to exchange the iodide counter-ion for a hydroxide ion, forming a quaternary ammonium hydroxide. chemistrysteps.com

Elimination: Upon heating, the hydroxide ion acts as a base, promoting an E2 elimination reaction. chemistrysteps.com The quaternary ammonium group is an excellent leaving group. The regioselectivity of the elimination follows the Hofmann rule , which predicts that the major product will be the least substituted (least stable) alkene. byjus.com This preference is due to the steric bulk of the large quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. masterorganicchemistry.com

In the case of the piperidine ring, elimination can occur by abstracting a proton from either the C2 or C6 position, leading to ring opening. Given the substitution pattern, this would result in a diene product. The specific outcome would depend on the relative accessibility of the β-hydrogens on the piperidine ring.

Development of Novel Analogues and Derivatives from 1-Benzyl-3-prop-2-enylpiperidin-3-amine for Structure-Reactivity Investigations

The scaffold of 1-Benzyl-3-prop-2-enylpiperidin-3-amine offers multiple points for modification to investigate structure-activity relationships (SAR). The N-benzyl and C3-prop-2-enyl moieties are prime targets for such derivatization.

The N-benzyl group can be readily modified or replaced to probe its influence on the molecule's properties.

Substitution on the Benzyl Ring: Analogues can be prepared by starting with substituted benzylamines in the initial synthesis of the piperidine ring. Alternatively, if the parent compound is available, aromatic substitution reactions could be performed, although controlling regioselectivity might be challenging. A more practical approach involves using differently substituted benzyl halides in the N-alkylation step of a suitable piperidine precursor. A wide range of electronically and sterically diverse analogues (e.g., with methoxy, nitro, halo, or alkyl groups on the phenyl ring) can be synthesized to study their effect on biological activity. ajchem-a.com

Replacement of the Benzyl Group: The benzyl group can be replaced with other alkyl or arylalkyl groups. This is typically achieved through debenzylation followed by N-alkylation. Catalytic hydrogenation (e.g., using Pd/C) is a common method for N-debenzylation, cleaving the C-N bond to yield the secondary amine (piperidine). This intermediate can then be reacted with a variety of alkyl halides or subjected to reductive amination with aldehydes to install different N-substituents. unisi.it

Table 2: Strategies for N-Benzyl Moiety Modification

Modification Strategy Reagents/Methods Purpose
Aromatic Substitution Use of substituted benzylamines in synthesis Investigate electronic/steric effects of the aryl ring.
Debenzylation Catalytic Hydrogenation (H₂, Pd/C) Remove the benzyl group to allow for diverse N-functionalization.
Re-alkylation Alkyl halides, Reductive Amination Introduce new N-substituents (e.g., other alkyls, cycloalkyls). nih.gov

The prop-2-enyl (allyl) group at the C3 position provides a reactive handle for a variety of chemical transformations.

Hydrogenation: The double bond can be selectively reduced via catalytic hydrogenation (e.g., using H₂ and a palladium or platinum catalyst under controlled conditions) to yield the corresponding propyl derivative, 1-Benzyl-3-propylpiperidin-3-amine. This modification removes the unsaturation and changes the spatial arrangement of the substituent.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol. Treatment with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and a base would produce (1-benzyl-3-(3-hydroxypropyl)piperidin-3-yl)amine. This introduces a hydroxyl group, which can significantly alter properties like polarity and hydrogen bonding capacity.

Epoxidation and Ring Opening: The alkene can be converted to an epoxide using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles (e.g., water, alcohols, amines) to generate a range of 1,2-difunctionalized derivatives.

Heck or Suzuki Coupling: If the allyl group were first converted to an allyl halide or another suitable derivative, palladium-catalyzed cross-coupling reactions could be employed to attach various aryl or vinyl groups, significantly increasing molecular complexity.

Functionalization and Derivatization of the Amine Centers

The presence of two distinct amine centers—a primary amine at the C3 position and a tertiary amine as part of the N-benzylpiperidine ring—imparts a rich and versatile chemical reactivity to 1-Benzyl-3-prop-2-enylpiperidin-3-amine. The primary amine, in particular, serves as a key handle for a wide array of functionalization and derivatization reactions, enabling the synthesis of a diverse library of analogues with modified properties. The tertiary amine, while generally less reactive towards the common derivatizing agents under standard conditions, can participate in specific transformations.

The reactivity of the primary amino group is influenced by the steric environment created by the adjacent allyl and benzyl groups. Nevertheless, it retains its nucleophilic character and readily participates in reactions such as acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Acylation Reactions:

The primary amine of 1-Benzyl-3-prop-2-enylpiperidin-3-amine can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, and activated esters. These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. The resulting amides are often more stable and exhibit different biological activities compared to the parent amine.

For instance, reaction with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (B109758) would yield the corresponding acetamide (B32628) derivative. The choice of the acylating agent can be varied to introduce a wide range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Alkylation and Reductive Amination:

Selective N-alkylation of the primary amine can be achieved under controlled conditions. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding secondary and tertiary amines. A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride. This method allows for the introduction of a wide variety of substituents with good control over the degree of alkylation.

Sulfonylation Reactions:

The primary amine readily reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability. The reaction of 1-Benzyl-3-prop-2-enylpiperidin-3-amine with arylsulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in a basic medium, provides the corresponding sulfonamide derivatives in good yields.

Urea and Thiourea (B124793) Formation:

Urea and thiourea derivatives are another important class of compounds that can be synthesized from the primary amine of 1-Benzyl-3-prop-2-enylpiperidin-3-amine. Reaction with isocyanates or isothiocyanates provides a straightforward route to these derivatives. researchgate.netias.ac.in These reactions are typically high-yielding and proceed under mild conditions. The urea and thiourea moieties can engage in extensive hydrogen bonding interactions, which can be crucial for binding to biological targets.

The following tables provide illustrative examples of the derivatization of the primary amine center of 1-Benzyl-3-prop-2-enylpiperidin-3-amine, based on established synthetic methodologies for related 3-aminopiperidine scaffolds. niscpr.res.innih.gov

Table 1: Acylation and Sulfonylation Derivatives

Derivative NameReagentBaseSolvent
N-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)acetamideAcetyl chlorideTriethylamineDichloromethane
N-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)benzamideBenzoyl chloridePyridine (B92270)Dichloromethane
N-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)-4-methylbenzenesulfonamidep-Toluenesulfonyl chlorideTriethylamineDichloromethane
N-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)benzenesulfonamideBenzenesulfonyl chloridePyridineDichloromethane

Table 2: Alkylation Derivatives via Reductive Amination

Derivative NameAldehyde/KetoneReducing AgentSolvent
1-Benzyl-N-ethyl-3-prop-2-enylpiperidin-3-amineAcetaldehydeSodium triacetoxyborohydrideDichloromethane
1-Benzyl-N-(propan-2-yl)-3-prop-2-enylpiperidin-3-amineAcetoneSodium borohydrideMethanol
N-Benzyl-1-benzyl-3-prop-2-enylpiperidin-3-amineBenzaldehydeSodium triacetoxyborohydrideDichloromethane

Table 3: Urea and Thiourea Derivatives

Derivative NameReagentSolvent
1-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)-3-phenylureaPhenyl isocyanateDichloromethane
1-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)-3-ethylureaEthyl isocyanateTetrahydrofuran
1-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)-3-phenylthioureaPhenyl isothiocyanateDichloromethane
1-(1-Benzyl-3-prop-2-enylpiperidin-3-yl)-3-ethylthioureaEthyl isothiocyanateTetrahydrofuran

While the tertiary N-benzyl amine is significantly less nucleophilic and sterically more hindered, it can undergo quaternization with highly reactive alkylating agents like methyl iodide to form the corresponding quaternary ammonium salt. However, such reactions often require more forcing conditions. Another potential transformation of the tertiary amine is N-debenzylation, which can be accomplished via catalytic hydrogenation, for example, using palladium on carbon as a catalyst. This reaction would expose the secondary piperidine amine, opening up another avenue for further derivatization.

Computational and Theoretical Investigations of 1 Benzyl 3 Prop 2 Enylpiperidin 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-Benzyl-3-prop-2-enylpiperidin-3-amine, DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to provide a balance between computational cost and accuracy. epstem.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation of 1-Benzyl-3-prop-2-enylpiperidin-3-amine. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the structure with the lowest electronic energy.

Given the flexibility of the piperidine (B6355638) ring, the benzyl (B1604629) group, and the prop-2-enyl side chain, a thorough conformational search is necessary. This would involve rotating the single bonds and exploring different ring puckering conformations of the piperidine moiety. The relative energies of these different conformers can then be calculated to create a conformational energy profile, identifying the most stable and low-energy isomers that are likely to be present under normal conditions.

Illustrative Data Table: Calculated Relative Energies of 1-Benzyl-3-prop-2-enylpiperidin-3-amine Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
A (Global Minimum)0.00C-N-C-C = 178.5, N-C-C-C = -65.2
B1.25C-N-C-C = 60.3, N-C-C-C = -68.9
C2.89C-N-C-C = -75.4, N-C-C-C = 175.1
D4.12C-N-C-C = 179.1, N-C-C-C = 62.7

Note: This table is illustrative and represents the type of data that would be generated from conformational energy profiling.

Once the optimized geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to aid in peak assignment.

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) absorption bands, can also be calculated. epstem.net These frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can help identify characteristic functional group vibrations within the molecule.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

PropertyCalculated ValueExperimental Value
¹H NMR Shift (ppm, -CH₂-Ph)4.154.21
¹³C NMR Shift (ppm, C-NH₂)58.257.9
IR Frequency (cm⁻¹, N-H stretch)33503345
IR Frequency (cm⁻¹, C=C stretch)16451642

Note: This table is illustrative. Experimental values are hypothetical for the purpose of this example.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for small systems, exploring the vast conformational space of a flexible molecule like 1-Benzyl-3-prop-2-enylpiperidin-3-amine can be computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more efficient way to explore the conformational landscape.

MM methods use classical force fields to model the potential energy of the system, allowing for rapid calculation of energies for a large number of conformations. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and how it explores different conformations. For a related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, molecular dynamics simulations were used to assess the stability of its binding pose within a receptor. mdpi.com

Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate Analysis

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving 1-Benzyl-3-prop-2-enylpiperidin-3-amine. This involves locating the transition state (TS) structures for proposed reaction pathways. The TS is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism.

Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state.

Ligand-Target Docking and Molecular Interaction Modeling

If a potential biological target for 1-Benzyl-3-prop-2-enylpiperidin-3-amine is hypothesized, molecular docking simulations can be used to predict its binding mode and affinity. Docking algorithms place the ligand (the molecule of interest) into the binding site of a protein target and score the different poses based on their predicted interaction energies.

For instance, given that many piperidine derivatives interact with G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, one could perform docking studies with the crystal structures of these receptors. mdpi.com These simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. This information is crucial for understanding the molecular basis of the ligand's activity and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.commdpi.comresearchgate.net For a class of compounds including 1-Benzyl-3-prop-2-enylpiperidin-3-amine, a QSAR model could be developed to predict a specific biological activity, such as inhibitory activity against a particular enzyme or receptor. tandfonline.com

This process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that are important for activity.

Provide insights into the mechanism of action at the molecular level.

Illustrative Data Table: Molecular Descriptors for QSAR Modeling

DescriptorDescriptionCalculated Value
LogPOctanol-water partition coefficient3.85
TPSATopological Polar Surface Area29.2 Ų
MWMolecular Weight244.38 g/mol
nRotBNumber of Rotatable Bonds5
HBDHydrogen Bond Donors1
HBAHydrogen Bond Acceptors2

Note: This table is illustrative and provides examples of descriptors that would be used in a QSAR study.

Mechanistic Investigations of Molecular Interactions Excluding Clinical and Safety Data

In Vitro Binding Studies with Isolated Biomolecular Targets

In vitro studies are critical for directly assessing the interaction of a compound with purified biological molecules such as receptors and enzymes.

Currently, there is no publicly available scientific literature detailing specific receptor binding assays or ligand affinity determinations for 1-Benzyl-3-prop-2-enylpiperidin-3-amine with biomolecular targets such as RNA polymerase or ion channels.

Investigations into the effects of 1-Benzyl-3-prop-2-enylpiperidin-3-amine on enzyme kinetics, including potential inhibition or activation of enzymes like acetylcholinesterase, have not been reported in the available scientific literature. While structurally related benzylpiperidine compounds have been studied for their effects on cholinesterases, specific data for 1-Benzyl-3-prop-2-enylpiperidin-3-amine is not available.

Cellular Level Mechanism of Action Studies in Model Systems (non-clinical)

Cell-based assays are the next step in understanding a compound's biological activity, providing insights into its effects within a more complex biological environment.

There are no published studies in the scientific literature that have investigated the target engagement of 1-Benzyl-3-prop-2-enylpiperidin-3-amine within a cellular context.

Detailed analyses of how 1-Benzyl-3-prop-2-enylpiperidin-3-amine may perturb specific intracellular signaling cascades or protein-protein interactions have not been documented in the available scientific research.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Biological Activity

Structure-activity relationship (SAR) studies, which explore how the chemical structure of a compound influences its biological activity, are essential for drug development. For 1-Benzyl-3-prop-2-enylpiperidin-3-amine, there are no specific SAR studies available in the public domain that would elucidate its mechanistic biological activity.

Identification of Key Pharmacophoric Elements and Their Contribution to Molecular Recognition

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For piperidine-based ligands, several key elements are consistently identified as crucial for molecular recognition.

The N-benzyl group is a common and significant feature in many biologically active piperidine (B6355638) compounds. The benzyl (B1604629) moiety, with its aromatic ring, can participate in various non-covalent interactions. A critical interaction is the cation-π interaction, where the protonated piperidine nitrogen forms a favorable electrostatic interaction with the electron-rich π-system of an aromatic amino acid residue (e.g., phenylalanine, tyrosine, tryptophan) in a receptor binding pocket. This interaction can significantly contribute to the binding affinity and orientation of the ligand. Furthermore, the benzyl group itself can engage in hydrophobic interactions with nonpolar regions of the binding site, further stabilizing the ligand-receptor complex. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions.

The piperidine ring serves as a central scaffold, providing a three-dimensional structure that correctly positions the other functional groups for optimal interaction with the target. The conformational flexibility of the piperidine ring (e.g., chair, boat, twist-boat conformations) can also play a role in achieving an induced fit within the binding pocket. For many piperidine-containing ligands targeting receptors like the sigma (σ) receptors, the piperidine nitrogen is a key basic feature that is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and form salt bridges with acidic residues (e.g., aspartate, glutamate) in the receptor.

A hypothetical pharmacophore model for 1-Benzyl-3-prop-2-enylpiperidin-3-amine, based on common features of related ligands, would likely include:

A basic, positively charged nitrogen center (piperidine nitrogen).

A hydrophobic aromatic feature (benzyl group).

A hydrogen bond donor/acceptor feature (3-amino group).

A hydrophobic/aliphatic feature (3-allyl group).

The spatial arrangement of these features is critical for effective molecular recognition.

Influence of Positional and Stereochemical Changes on Binding Affinity and Mechanistic Outcome

The specific placement and stereochemistry of substituents on the piperidine ring are known to have a profound impact on the binding affinity and functional activity of ligands. While direct experimental data for 1-Benzyl-3-prop-2-enylpiperidin-3-amine is not available, general principles derived from analogous series of compounds can provide valuable insights.

Positional Isomerism: Moving the amino and allyl substituents to different positions on the piperidine ring would likely alter the binding affinity and selectivity significantly. For example, shifting these groups to the 2- or 4-position would change the distances and geometric relationships between the key pharmacophoric elements. This could disrupt the optimal interactions with the target, leading to a decrease in affinity. The relative positioning of the N-benzyl group and the C-3 substituents is crucial for defining the molecule's interaction profile. Research on other 3-substituted piperidines has shown that this position is often critical for activity, and even small changes can lead to a complete loss of function.

Stereochemistry: The carbon at the 3-position in 1-Benzyl-3-prop-2-enylpiperidin-3-amine is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-1-Benzyl-3-prop-2-enylpiperidin-3-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological activities. This is because biological targets, being chiral themselves, can interact differently with each enantiomer.

One enantiomer may fit more snugly into the binding site, leading to a higher binding affinity and greater activity. The other enantiomer might bind with lower affinity or not at all. In some cases, one enantiomer might be an agonist while the other is an antagonist at the same receptor. The precise orientation of the amino and allyl groups in three-dimensional space, dictated by the stereochemistry at C-3, will determine how effectively they can interact with their respective sub-pockets within the receptor.

For instance, if the binding pocket has a specific hydrophobic region that accommodates the allyl group and a polar region for the amino group, only one enantiomer might present these groups in the correct orientation to simultaneously engage both sites.

The following table illustrates the potential impact of stereochemistry on binding affinity, based on general observations in similar compound series, although specific data for the target compound is not available.

CompoundStereochemistryHypothetical Binding Affinity (Ki, nM)Rationale for Potential Difference
1-Benzyl-3-prop-2-enylpiperidin-3-amine(R)XOne enantiomer may have the optimal spatial arrangement of the benzyl, allyl, and amino groups for complementary interactions with the target's binding site.
1-Benzyl-3-prop-2-enylpiperidin-3-amine(S)Y (where Y > X or X > Y)The other enantiomer may experience steric clashes or be unable to form key interactions, resulting in lower binding affinity.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 1-Benzyl-3-prop-2-enylpiperidin-3-amine?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the amine and allyl substituents. Mass spectrometry (MS) can verify molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. Refinement programs like SHELXL enable precise structural determination. For visualization and packing analysis, Mercury CSD tools (e.g., void analysis, intermolecular interaction mapping) are recommended .

Q. How should researchers handle safety and environmental concerns when working with this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95 respirators (US) or ABEK-P2 (EU) for particulate protection, nitrile gloves, and chemical-resistant lab coats .
  • Waste Disposal : Avoid drainage systems; segregate waste for incineration by certified facilities .
  • Stability : Store under inert gas (N2_2) at 2–8°C to prevent degradation, as detailed in safety protocols for structurally similar amines .

Q. What experimental approaches are used to determine the physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Differential Scanning Calorimetry (DSC).
  • Solubility : Use shake-flask method with HPLC quantification.
  • Stability : Accelerated stability studies under varying pH and temperature, analyzed via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 1-Benzyl-3-prop-2-enylpiperidin-3-amine?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-31G*) to model electron density and kinetic energy .
  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian or ORCA software for frontier molecular orbital analysis.

Q. What strategies resolve conflicting crystallographic data during structure determination?

  • Methodological Answer :

  • Refinement : Apply SHELXL’s new features (e.g., TWIN/BASF commands) for twinned crystals or disorder modeling .
  • Validation : Cross-validate with Mercury’s packing similarity tool to compare intermolecular interactions against known structures .
  • Data Triangulation : Correlate SCXRD data with solid-state NMR or IR spectroscopy to resolve ambiguities .

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Route Design : Use allyl-protected intermediates (e.g., 3-prop-2-enylpiperidine precursors) to minimize side reactions .
  • Catalysis : Screen Pd-catalyzed coupling conditions (e.g., Buchwald-Hartwig) for benzylation efficiency.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. What methodologies address discrepancies in toxicity assessments for novel amines?

  • Methodological Answer :

  • In Silico Toxicology : Use QSAR models (e.g., Toxtree) to predict acute toxicity.
  • In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity, referencing protocols from structurally analogous compounds .

Data Contradiction and Validation

Q. How should researchers validate conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Dynamic Effects : Analyze variable-temperature NMR to assess conformational flexibility.
  • Crystallographic Validation : Compare experimental SCXRD torsion angles with DFT-optimized geometries .
  • Cross-Technique Correlation : Overlay NMR-derived NOE interactions with X-ray packing motifs .

Research Design Considerations

Q. What experimental frameworks ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, solvent, catalyst loading).
  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectra and crystallographic data (CIF files) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.